molecular formula C22H27F3N2 B10884513 N-benzyl-N-ethyl-1-[2-(trifluoromethyl)benzyl]piperidin-4-amine

N-benzyl-N-ethyl-1-[2-(trifluoromethyl)benzyl]piperidin-4-amine

Cat. No.: B10884513
M. Wt: 376.5 g/mol
InChI Key: WFUFWYSHMPCTJL-UHFFFAOYSA-N
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Description

N-BENZYL-N-ETHYL-N-{1-[2-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDYL}AMINE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzyl group, an ethyl group, and a piperidyl group substituted with a trifluoromethylbenzyl moiety. It is primarily used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-ETHYL-N-{1-[2-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDYL}AMINE typically involves the reaction of N-ethyl-N-benzylamine with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated reactors. The process includes the careful addition of reactants, continuous monitoring of reaction parameters, and purification of the final product through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-ETHYL-N-{1-[2-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDYL}AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-BENZYL-N-ETHYL-N-{1-[2-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDYL}AMINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-BENZYL-N-ETHYL-N-{1-[2-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDYL}AMINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-N-ETHYL-N-{1-[2-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDYL}AMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds .

Properties

Molecular Formula

C22H27F3N2

Molecular Weight

376.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

InChI

InChI=1S/C22H27F3N2/c1-2-27(16-18-8-4-3-5-9-18)20-12-14-26(15-13-20)17-19-10-6-7-11-21(19)22(23,24)25/h3-11,20H,2,12-17H2,1H3

InChI Key

WFUFWYSHMPCTJL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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